molecular formula C21H20FN5O4S B2410818 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888417-37-6

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2410818
CAS No.: 888417-37-6
M. Wt: 457.48
InChI Key: JAPXJEALXAMWHO-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN5O4S and its molecular weight is 457.48. The purity is usually 95%.
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Scientific Research Applications

Polymer Science and Materials

The synthesis and characterization of novel aromatic polyimides derived from diamines including structures similar to the queried compound have been explored. These polyimides demonstrate high solubility in organic solvents and exhibit thermal stability with degradation temperatures ranging from 240°C to 550°C. Their specific heat capacities and glass transition temperatures (Tg) make them suitable for high-performance materials applications (Butt et al., 2005).

Medicinal Chemistry and Antitumor Activity

In the realm of medicinal chemistry, amino acid ester derivatives containing 5-fluorouracil, which share a structural motif with the compound , have been synthesized and evaluated for their antitumor activity. These derivatives have shown inhibitory effects against leukemia and liver cancer cell lines, indicating potential applications in cancer therapy (Xiong et al., 2009).

Antimicrobial Applications

Research into the antimicrobial properties of fluorobenzamides, including those related to the queried compound, has yielded promising results. These compounds have been synthesized and tested against various bacterial and fungal strains, showing significant antimicrobial activity. The presence of a fluorine atom in these molecules is essential for enhancing their antimicrobial effectiveness (Desai et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

The development of novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties, based on structures related to the compound of interest, highlights the compound's potential in pharmaceutical applications. These derivatives have been assessed for COX-1/COX-2 inhibition, demonstrating high inhibitory activity and potential as therapeutic agents for inflammatory conditions (Abu‐Hashem et al., 2020).

Radiopharmaceutical Applications

Additionally, the compound has relevance in the field of radiopharmaceuticals, where analogs have been radioiodinated for potential use in γ-emission tomography, indicating their utility in diagnostic imaging and potentially in targeted therapy (Mertens et al., 1994).

Properties

IUPAC Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O4S/c1-2-31-13-9-7-12(8-10-13)19(29)25-17-18(23)26-21(27-20(17)30)32-11-16(28)24-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPXJEALXAMWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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